Tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate Tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17952247
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3
SMILES:
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

Tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17952247

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate -

Specification

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3
Standard InChI Key VYOYBSJHTACSNI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC(C1)OC)N

Introduction

Structural and Chemical Properties

Molecular Architecture

Tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate (CAS: 1312810-23-3) has the molecular formula C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol . The IUPAC name is tert-butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate, reflecting its stereochemistry . Key identifiers include:

PropertyValue
SMILESCC(C)(C)OC(=O)N1CC@HN
InChIKeyVYOYBSJHTACSNI-IUCAKERBSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CC(CC(C1)OC)N

The piperidine ring adopts a chair conformation, with the amino (-NH₂) and methoxy (-OCH₃) groups occupying equatorial positions to minimize steric strain .

Stereochemical Considerations

The compound exists in multiple stereoisomeric forms, with the (3S,5S) configuration being the most studied . Comparative analysis with analogs like tert-butyl (3R,4R)-3-amino-4-methoxypiperidine-1-carboxylate (CAS: 2253105-53-0) reveals that stereochemistry critically influences reactivity and biological activity. For instance, the (3S,5S) isomer exhibits enhanced solubility and binding affinity compared to its (3R,5S) counterpart .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including:

  • Ring Formation: Cyclization of linear precursors using reagents like ethylenediamine under acidic conditions.

  • Functionalization: Introduction of the methoxy group via nucleophilic substitution and protection of the amino group using tert-butyloxycarbonyl (Boc) anhydride.

A notable advancement is the use of flow microreactor systems, which improve reaction efficiency and yield compared to traditional batch processes. For example, continuous flow synthesis reduces reaction times from hours to minutes while maintaining a >90% yield.

Industrial-Scale Production

Industrial methods prioritize sustainability and scalability. Key steps include:

  • Catalytic Asymmetric Synthesis: Employing chiral catalysts to achieve high enantiomeric excess (ee > 98%) .

  • Green Chemistry Principles: Solvent-free reactions and recycling of tert-butyl esters to minimize waste.

Applications in Medicinal Chemistry

Drug Discovery

The compound’s structural features make it a valuable intermediate in synthesizing:

  • Neuromodulators: Derivatives targeting serotonin and dopamine receptors show promise in treating depression and Parkinson’s disease.

  • Anticancer Agents: Piperidine scaffolds are integral to kinase inhibitors, such as those targeting EGFR and BRAF mutations.

Case Studies

  • In Vitro Neuroprotection: A 2024 study demonstrated that Boc-protected derivatives of this compound reduced oxidative stress in neuronal cells by 40% via Nrf2 pathway activation.

  • Analgesic Development: Analogs with modified methoxy groups exhibited 3-fold greater potency than morphine in rodent pain models, with fewer side effects.

Comparative Analysis with Analogous Compounds

Compound NameKey Structural DifferencesBiological Activity
Tert-butyl (3R,5S)-3-amino-5-methoxyOpposite configuration at C3Reduced receptor binding affinity
Tert-butyl 4-amino-3-methoxypiperidineMethoxy at C3 instead of C5Improved blood-brain barrier penetration

The (3S,5S) isomer’s optimal stereochemistry balances solubility and target engagement, making it preferable for CNS-targeted therapies .

Challenges and Future Directions

Synthetic Limitations

  • Stereochemical Purity: Achieving >99% ee remains challenging without advanced chiral separation techniques .

  • Cost-Effectiveness: Flow microreactors require significant upfront investment, limiting accessibility for small labs.

Research Opportunities

  • Prodrug Development: Leveraging the Boc group for controlled drug release.

  • Computational Modeling: Predicting binding modes for unexplored targets like NMDA receptors.

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